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Benzamide, N,N-dichloro-

Cat. No.: B14715965
CAS No.: 22180-78-5
M. Wt: 190.02 g/mol
InChI Key: ZNRQBCGYDUGKQM-UHFFFAOYSA-N
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Description

Contextualization within Benzamide (B126) Chemistry Research

Benzamide, a simple amide derivative of benzoic acid, serves as a fundamental building block in the synthesis of a vast array of more complex molecules. The amide functional group is a prevalent feature in many biologically active compounds and polymers. Research into benzamide chemistry encompasses a wide range of activities, including the development of novel synthetic methodologies, the investigation of reaction mechanisms, and the exploration of the structure-activity relationships of its derivatives.

The substitution pattern on both the benzene (B151609) ring and the amide nitrogen of the benzamide scaffold allows for a high degree of molecular diversity. The synthesis of N,N-dialkyl benzamides, for instance, has been explored through various methods, including the direct alkylation with methyl sulfides under transition metal-free conditions. nih.govnih.govresearchgate.net The reactivity of the amide bond, often considered robust due to resonance stabilization, can be modulated by the nature of the substituents. nih.gov

Scope and Significance of Halogenated Amide Research

The introduction of halogens into the amide structure, creating N-haloamides, opens up a rich area of chemical reactivity. N-haloamides are known to be versatile reagents in organic synthesis. They can act as sources of electrophilic halogens, participate in addition reactions with unsaturated compounds, and generate amido-radicals under specific conditions. This reactivity makes them valuable intermediates for the synthesis of various nitrogen-containing heterocycles and other complex organic molecules.

The study of halogenated benzamides extends to derivatives with halogens on the aromatic ring, which have garnered significant interest. For example, derivatives of 2,6-dichlorobenzamide (B151250) and 3,5-dichlorobenzamide (B1294675) have been synthesized and studied for their potential applications. researchgate.netnih.gov Notably, 2,6-dichlorobenzamide is a known metabolite of the herbicide dichlobenil (B1670455) and a significant environmental contaminant, prompting extensive research into its analysis and fate in the environment. researchgate.netnih.govnih.gov

Structural Classifications of Dichlorobenzamide Derivatives in Academic Literature

Dichlorobenzamide derivatives can be broadly classified based on the position of the two chlorine atoms. The academic literature features several key structural isomers:

Ring-Substituted Dichlorobenzamides: In these derivatives, the chlorine atoms are attached to the benzene ring. Common examples that have been subjects of research include:

2,6-Dichlorobenzamide: This isomer is a well-documented metabolite of the herbicide dichlobenil. researchgate.netnih.govnih.govnih.govmst.dk Its chemical and physical properties have been extensively studied.

3,5-Dichlorobenzamide: Derivatives of this isomer have been synthesized and their crystal structures have been determined. researchgate.net

2,4-Dichlorobenzamide: This isomer is another example of a ring-substituted dichlorobenzamide.

N-Substituted Dichlorobenzamides: This classification pertains to compounds where one or both substituents on the amide nitrogen contain chlorine.

N,N-Dichlorobenzamide: This is the specific focus of this article, where two chlorine atoms are directly bonded to the amide nitrogen. While this compound is cataloged with the CAS number 22180-78-5, detailed experimental research, including its synthesis and spectroscopic characterization, is not extensively available in publicly accessible scientific literature.

The following table provides a summary of some key dichlorobenzamide derivatives mentioned in the literature:

Compound NamePosition of Chlorine AtomsNotable Research Focus
2,6-Dichlorobenzamide2 and 6 positions on the benzene ringMetabolite of dichlobenil, environmental analysis. researchgate.netnih.govnih.govnih.govmst.dk
3,5-Dichlorobenzamide3 and 5 positions on the benzene ringSynthesis and crystal structure of its derivatives. researchgate.net
N,N-Dialkyl-3,5-dichlorobenzamides3 and 5 positions on the benzene ring, with alkyl groups on the nitrogenPhytotoxic activity. nih.gov
Benzamide, N,N-dichloro- Both on the nitrogen atom of the amideLimited specific research data available.

Due to the limited specific experimental data on N,N-Dichlorobenzamide, the following sections will draw upon the broader knowledge of halogenated amides and related benzamide derivatives to provide a comprehensive understanding of the potential chemistry of this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5Cl2NO B14715965 Benzamide, N,N-dichloro- CAS No. 22180-78-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

22180-78-5

Molecular Formula

C7H5Cl2NO

Molecular Weight

190.02 g/mol

IUPAC Name

N,N-dichlorobenzamide

InChI

InChI=1S/C7H5Cl2NO/c8-10(9)7(11)6-4-2-1-3-5-6/h1-5H

InChI Key

ZNRQBCGYDUGKQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)N(Cl)Cl

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for N,n Dichlorobenzamide and Derivatives

Direct Synthesis Strategies for N,N-Dichlorobenzamide

The direct synthesis of N,N-dichlorobenzamide involves the introduction of two chlorine atoms onto the nitrogen of the benzamide (B126) functional group. This transformation requires specific chlorinating agents and carefully controlled reaction conditions to achieve the desired product.

Approaches Utilizing Chlorine Sources

The formation of N-chloroamides is a fundamental step in certain chemical rearrangements and syntheses. The process typically begins with the reaction of a primary amide, such as benzamide, with a suitable halogenating agent. google.com The conversion of an amide to its N,N-dichloro derivative can be achieved by using elemental chlorine (Cl₂) as the chlorine source. This reaction is fundamentally a chlorination of the amide nitrogen. google.com

Historically, the broader context of converting amides into other functional groups, such as carbamates, involves the initial formation of an N-chloroamide intermediate. This is achieved by reacting the amide with a halogenating agent. google.com For instance, the reaction of 3-chlorobenzamide (B146230) with an excess of chlorine (2.2 moles of chlorine per mole of amide) demonstrates the potential for multiple chlorinations. google.com While this example leads to a carbamate (B1207046) after rearrangement, it underscores the principle of using chlorine to functionalize the amide group.

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of N-chloro and N,N-dichloro amides is critical to ensure high yields and prevent side reactions. The reaction of amides with chlorine can lead to the formation of explosive nitrogen trihalides if ammonia (B1221849) is formed as a byproduct, particularly in the presence of a strong alkali. google.com Therefore, careful control of pH and reaction stoichiometry is essential.

The efficiency of such chlorinations can be highly dependent on the reaction environment. For example, in related syntheses of N-substituted benzamides, parameters such as the choice of base, solvent, temperature, and molar ratio of reactants are meticulously optimized. nih.gov Systems using bases like sodium bicarbonate in acetonitrile (B52724) have been studied to improve yields and minimize byproducts. researchgate.net In the synthesis of N-phenacyldibromobenzimidazoles, a model reaction was used to optimize conditions, testing various bases (K₂CO₃, NaH, KOH, etc.) and solvents (MeCN, DMF, THF, etc.). nih.gov These principles of systematic optimization are directly applicable to the synthesis of N,N-dichlorobenzamide to maximize product formation and purity.

Synthesis of Halogenated Benzamide Derivatives (Ring-Halogenated and N-Substituted)

Beyond direct N-chlorination, the synthesis of benzamide derivatives often involves building the molecule from halogenated precursors or introducing halogens onto the aromatic ring through advanced techniques.

Condensation Reactions with Arylamines and Acid Chlorides

A primary and versatile method for synthesizing N-substituted halogenated benzamides is the condensation reaction between a halogenated benzoyl chloride and an arylamine. researchgate.nethud.ac.uk This approach allows for the systematic creation of a library of derivatives by varying the substitution patterns on both reactants.

Researchers have successfully synthesized a series of 3,5-dichlorobenzamide (B1294675) derivatives by reacting 3,5-dichlorobenzoyl chloride with various arylamine compounds. The reactions were conducted in N,N'-dimethylformamide (DMF) at 60 °C, affording the desired products in good yields. researchgate.net This method is robust and has been used to produce compounds for structural analysis, such as 3,5-Dichloro-N-(2-chlorophenyl)benzamide and 3,5-Dichloro-N-(4-chlorophenyl)benzamide, whose structures were confirmed by X-ray crystallography. researchgate.net Similarly, 2,6-dichlorobenzamide (B151250) derivatives have been prepared by reacting 2,6-dichlorobenzoyl chloride with amines like ethylene (B1197577) diamine and isopropyl amine in an ethanolic sodium hydroxide (B78521) solution. ipinnovative.comresearchgate.net The use of a bio-based solvent, Cyrene™, has also been explored as a green alternative to traditional solvents like DMF and dichloromethane (B109758) for this type of condensation. hud.ac.ukrsc.org

Table 1: Synthesis of 3,5-Dichlorobenzamide Derivatives via Condensation Reaction

Arylamine ReactantResulting Benzamide DerivativeYield (%)
2-chloroaniline3,5-Dichloro-N-(2-chlorophenyl)benzamide82
3-chloroaniline3,5-Dichloro-N-(3-chlorophenyl)benzamide85
4-chloroaniline3,5-Dichloro-N-(4-chlorophenyl)benzamide88
2-methylaniline3,5-Dichloro-N-(o-tolyl)benzamide81
3-methylaniline3,5-Dichloro-N-(m-tolyl)benzamide84
4-methylaniline3,5-Dichloro-N-(p-tolyl)benzamide86
2-nitroaniline3,5-Dichloro-N-(2-nitrophenyl)benzamide75
3-nitroaniline3,5-Dichloro-N-(3-nitrophenyl)benzamide78
4-nitroaniline3,5-Dichloro-N-(4-nitrophenyl)benzamide80
2,4-dichloroaniline3,5-Dichloro-N-(2,4-dichlorophenyl)benzamide89
2,5-dichloroaniline3,5-Dichloro-N-(2,5-dichlorophenyl)benzamide90

This table was generated based on data from Zhang et al., 2020. researchgate.net

Directed ortho-Metalation (DoM) Strategies for Ring Functionalization

Directed ortho-Metalation (DoM) is a powerful regioselective technique for functionalizing aromatic rings. wikipedia.orgnumberanalytics.com The strategy relies on a "direct metalation group" (DMG) on the aromatic ring, which coordinates to an organolithium reagent (like n-butyllithium or sec-butyllithium), directing deprotonation and subsequent lithiation to the adjacent ortho position. wikipedia.orgbaranlab.org The amide group, particularly a tertiary amide, is an effective DMG. wikipedia.orgorganic-chemistry.org The resulting aryllithium intermediate can then react with various electrophiles to introduce a wide range of functional groups exclusively at the ortho-position, an outcome not always achievable with standard electrophilic aromatic substitution. wikipedia.org

The process generally involves the interaction of the heteroatom of the DMG (the oxygen of the amide) with the lithium of the organolithium reagent. This forms a complex that positions the basic alkyl group to remove a proton from the nearest ortho-position, creating a stable aryllithium species. wikipedia.org

Regioselectivity Differentiation in Tertiary versus Secondary Benzamides

A fascinating aspect of DoM on benzamides is the dramatic difference in regioselectivity observed between secondary and tertiary amides, particularly in polysubstituted systems. scirp.orgscirp.org In the case of 3,5-dichlorobenzamides, the site of metalation is dictated by whether the amide is secondary (N-H) or tertiary (N-R₂). scirp.org

When a secondary 3,5-dichloro-N-ethylbenzamide is treated with sec-butyllithium/TMEDA, metalation occurs exclusively at the C-2 position, which is ortho to the amide directing group. scirp.orgscirp.org This regioselectivity is attributed to a mechanism known as Complex-Induced Proximity Effects (CIPE). The reaction requires at least two equivalents of the lithium reagent; the first equivalent deprotonates the acidic N-H proton of the amide, forming a lithium amide anion. This anionic group then strongly coordinates a second molecule of the organolithium reagent, directing the deprotonation to the adjacent C-2 position. scirp.org

Conversely, when a tertiary 3,5-dichloro-N,N-diethylbenzamide is subjected to the same reaction conditions, metalation occurs exclusively at the C-4 position, between the two chlorine atoms. scirp.orgscirp.org No product from metalation at the C-2 or C-6 positions (ortho to the amide) is detected. This outcome suggests that for the bulkier tertiary amide, the CIPE mechanism is less effective, and the regioselectivity is likely governed by a combination of steric hindrance around the amide and electronic effects, where the chlorine atoms direct the metalation to the C-4 position. scirp.orgscirp.org

Table 2: Regioselectivity in Directed ortho-Metalation of 3,5-Dichlorobenzamides

Benzamide TypeReagentSite of MetalationControlling Mechanism
Secondary (e.g., 3,5-dichloro-N-ethylbenzamide)sec-butyllithium/TMEDAC-2 (ortho to amide)Complex-Induced Proximity Effect (CIPE)
Tertiary (e.g., 3,5-dichloro-N,N-diethylbenzamide)sec-butyllithium/TMEDAC-4 (between Cl atoms)Steric/Electronic Control

This table summarizes findings from Khani et al., 2016. scirp.orgscirp.org

Complex-Induced Proximity Effects (CIPE)

The Complex-Induced Proximity Effect (CIPE) is a fundamental concept in organic synthesis that explains how the regioselectivity and stereoselectivity of certain reactions are achieved. benthamopenarchives.com The effect originates from the formation of a pre-reaction complex between a reactant and a substrate, which brings the reactive centers into close proximity, thereby facilitating a specific reaction pathway over others that might be thermodynamically favored. benthamopenarchives.comnih.gov This principle is particularly prominent in reactions involving organolithium bases and substrates containing a coordinating functional group, such as an amide. benthamopenarchives.com

In the context of benzamides, the amide functional group can act as a directing group. It is proposed that the lithium reagent coordinates to the carbonyl oxygen of the amide. This coordination locks the conformation of the substrate and positions the reagent to abstract a specific proton, typically the one at the ortho position of the aromatic ring, a process known as directed ortho-metalation (DoM). benthamopenarchives.com This pre-lithiation complex formation is a key step that precedes the actual deprotonation. benthamopenarchives.comnih.gov

Studies on bicyclic carbamates, which have structurally defined geometries, have demonstrated that a favorable reaction outcome depends on a small dihedral angle and a specific distance (approximately 2.78 Å) between the directing carbonyl oxygen and the proton to be removed. nih.gov While direct studies on N,N-dichlorobenzamide are not specified in the reviewed literature, the underlying principles of CIPE are broadly applicable. The amide group within the N,N-dichlorobenzamide molecule could plausibly serve as a coordinating site to direct reagents to a specific location on the molecule, influencing the regioselectivity of subsequent functionalization reactions. This proximity-driven reactivity can enable the functionalization of C-H bonds that are several bonds away from the directing group. nih.gov The concept has proven useful for obtaining complex intermediates in a highly selective manner during the synthesis of natural products. nih.gov

Functionalization through Nucleophilic Displacement Reactions

The N,N-dichlorobenzamide molecule possesses distinct electrophilic centers that are susceptible to nucleophilic attack. The primary sites of reactivity are the two chlorine atoms attached to the nitrogen, which can act as a source of electrophilic chlorine, and the carbonyl carbon, which is a classic site for nucleophilic acyl substitution.

Reactions involving N,N-dichloro-derivatives of phosphinic amides, which are structural analogs of N,N-dichlorobenzamide, illustrate the role of the N-Cl bond as the reactive site. These compounds react with various nucleophiles, functioning as effective chlorinating agents. For instance, they react with anthracene (B1667546) to produce 9-chloroanthracene (B1582455) and 9,10-dichloroanthracene, and with anisole (B1667542) to yield chloroanisole, predominantly the para-isomer. rsc.org This indicates a nucleophilic attack on the chlorine atom, leading to its transfer to the nucleophile.

Furthermore, N,N-dichloroamides can react with other types of nucleophiles. The reaction with triphenylarsine, for example, results in the formation of an arsoranylideneamine after a reductive work-up, demonstrating the versatility of the N,N-dichloroamide moiety in forming bonds other than C-Cl. rsc.org

The table below summarizes the outcomes of reactions between an N,N-dichloro-phosphinic amide and various nucleophiles, which serves as a model for the reactivity of N,N-dichlorobenzamide.

Table 1: Reactions of N,N-dichloro-phosphinic amide with Nucleophiles

Nucleophile Product(s) Reference
Anthracene 9-Chloroanthracene, 9,10-Dichloroanthracene rsc.org
Anisole Chloroanisole (mainly p-isomer) rsc.org
Triphenylarsine Arsoranylideneamine (after work-up) rsc.org

While nucleophilic aromatic substitution (SNAr) on the benzene (B151609) ring is a well-known mechanism for aryl halides, it typically requires strong electron-withdrawing groups on the ring to activate it for attack. libretexts.orgnih.gov For N,N-dichlorobenzamide itself, the primary mode of nucleophilic functionalization involves the displacement at the N-Cl bond or the carbonyl carbon rather than substitution on the aromatic ring, unless the ring is further substituted with activating groups.

Catalytic Approaches to Halogenation of Benzamides (e.g., Cp*Ir(III)-catalyzed C-H activation)

A prominent catalytic method for the functionalization of benzamides is the transition-metal-catalyzed activation of carbon-hydrogen (C-H) bonds. Specifically, pentamethylcyclopentadienyl iridium (Cp*Ir(III)) complexes have proven to be highly effective catalysts for the ortho-halogenation of benzamide derivatives. This approach allows for the direct installation of halogen atoms onto the aromatic ring with high regioselectivity.

In a representative study, CpIr(III) complexes were used to catalyze the halogenation of N,N-diisopropylbenzamides, using N-halosuccinimides as the halogen source. The research identified that the reaction proceeds efficiently under relatively mild conditions. For iodination, the optimized conditions involved using 0.5 mol% of the catalyst precursor [CpIrCl₂]₂ in 1,2-dichloroethane (B1671644) at 60 °C, affording a range of iodinated benzamides in high yields within one hour. Bromination of the same substrates was also achieved, although it required a higher catalyst loading (6 mol%) and a longer reaction time (4 hours). Chlorination, however, was not observed under the studied conditions. nih.gov

Kinetic studies revealed that the reaction rate is first-order in the iridium catalyst, shows a positive order dependence on the benzamide concentration, and is zero-order with respect to the N-iodosuccinimide. A kinetic isotope effect (KIE) of 2.5 was determined, suggesting that the C-H bond cleavage is a rate-determining step in the catalytic cycle. Computational studies support a concerted metalation-deprotonation (CMD) mechanism for the C-H activation step, which is considered more likely than an oxidative addition pathway. nih.gov

The versatility of this method is demonstrated by its tolerance of various functional groups at the para-position of the benzamide substrate.

Table 2: CpIr(III)-Catalyzed Ortho-Iodination of *para-Substituted N,N-Diisopropylbenzamides

para-Substituent Yield (%) Reference
H 95 nih.gov
OMe 96 nih.gov
Me 96 nih.gov
t-Bu 97 nih.gov
F 93 nih.gov
Cl 90 nih.gov
Br 88 nih.gov
I 83 nih.gov
CF₃ 75 nih.gov
CO₂Me 81 nih.gov

Role as Synthetic Intermediates

N,N-Dichlorobenzamide and its derivatives serve as valuable synthetic intermediates in the preparation of a variety of chemical compounds, particularly in the agrochemical sector. The dichlorobenzamide framework is a core structure in certain classes of herbicides. For instance, asymmetric N,N-dialkyl-3,5-dichlorobenzamides have been synthesized and evaluated for their phytotoxic activity, demonstrating their potential as selective herbicides. nih.gov Furthermore, the related compound 2,6-dichlorobenzamide is known to be an environmental transformation product of the commercial herbicide Dichlobenil (B1670455). nih.gov

The reactivity of the N-Cl bonds makes N,N-dichlorobenzamides useful laboratory reagents for chlorination reactions, as detailed in the section on nucleophilic displacement. They can act as sources of electrophilic chlorine to functionalize a range of substrates. rsc.org

Moreover, dichlorobenzamide derivatives are key precursors for more complex molecules. A notable example is the use of 2-amino-5-chloro-N,3-dimethylbenzamide as a crucial intermediate in the industrial synthesis of Rynaxypyr, a potent insecticide. While N,N-dichlorobenzamide is not directly this intermediate, the synthesis of such complex benzamides often starts from simpler chlorinated benzoyl chlorides or benzoic acids, highlighting the importance of chlorinated benzamide structures as foundational building blocks. researchgate.netacs.org The synthesis of various dichlorobenzamide derivatives often proceeds via the reaction of a dichlorobenzoyl chloride with an appropriate amine. researchgate.netipinnovative.com

The table below lists the chemical compounds mentioned in this article.

Reactivity and Mechanistic Investigations of N,n Dichlorobenzamide

N,N-Dichlorobenzamide as a Chlorinating Agent in Organic Synthesis

N,N-Dichlorobenzamide serves as a valuable reagent for introducing chlorine atoms into organic molecules. Its efficacy and selectivity make it a subject of ongoing research for various chlorination reactions.

Applications in α-H Chlorine Alkylaromatic Hydrocarbon Synthesis

N,N-Dichlorobenzamide has been successfully employed as a chlorine source for the synthesis of α-chloro alkylaromatic hydrocarbons. mdpi.com In a study investigating visible-light-driven, metal-free chlorination of toluene, N,N-dichlorobenzamide was used to produce benzyl (B1604629) chloride with a 60% yield. mdpi.com This method presents a viable alternative to traditional chlorination techniques that often necessitate harsh conditions, such as high temperatures or the use of radical initiators. mdpi.com

The proposed mechanism for this type of reaction involves the homolytic cleavage of the N-Cl bond in the N,N-dichloroamide upon exposure to visible light. This generates a chlorine radical and a nitrogen-centered radical. The process then continues through a radical chain mechanism, leading to the selective chlorination at the benzylic position of the alkylaromatic hydrocarbon. mdpi.com

Selectivity and Efficiency Considerations in Chlorination Reactions

The selectivity of chlorination reactions is a critical factor, and N,N-dichlorobenzamide has demonstrated high selectivity in certain applications. For instance, in the visible-light-mediated chlorination of toluene, a selectivity of 96% for benzyl chloride was achieved. mdpi.com This high degree of selectivity is a significant advantage over other chlorination methods that may produce a mixture of products. mdpi.com

The efficiency of N,N-dichlorobenzamide as a chlorinating agent is influenced by reaction conditions. The development of methods that operate under mild conditions, such as visible light irradiation and the absence of metal catalysts or additives, enhances its appeal from a green chemistry perspective. mdpi.comthieme-connect.de The stability and ease of handling of N,N-dichloroamides, including N,N-dichlorobenzamide, further contribute to their utility as chlorinating reagents in organic synthesis. mdpi.com

Oxidative Addition Reactions Involving the N-H Bond of Benzamides

While N,N-dichlorobenzamide itself lacks an N-H bond, the study of oxidative addition reactions involving the N-H bond in related benzamide (B126) structures provides crucial context for understanding the reactivity of the amide functional group. The oxidative addition of N-H bonds to transition metal centers is a fundamental step in many catalytic cycles. researchgate.net Research on pincer-type PNP ligands, which are based on a bis(ortho-phosphinoaryl)amine framework, has shown that the N-H bond can readily undergo oxidative addition to Group 10 metal complexes like nickel, palladium, and platinum. researchgate.net These reactions are generally more facile than the corresponding N-C bond additions. researchgate.net This reactivity highlights the potential for the nitrogen atom in amides to participate in metal-catalyzed transformations, a concept that can be extended to understand the potential coordination and activation of N,N-dichlorobenzamide in the presence of transition metals.

Electrophilic and Nucleophilic Character of Dichlorinated Benzamide Systems

The chemical behavior of N,N-dichlorobenzamide is dictated by its electrophilic and nucleophilic properties. An electrophile is a species that accepts an electron pair to form a new covalent bond, while a nucleophile donates an electron pair. masterorganicchemistry.comyoutube.com

In N,N-dichlorobenzamide, the chlorine atoms are attached to a nitrogen atom, which is in turn bonded to a carbonyl group. The electronegative chlorine atoms withdraw electron density, making them potential electrophilic centers. The carbonyl carbon is also an electrophilic site due to the polarization of the C=O bond. youtube.com Conversely, the lone pairs of electrons on the oxygen and nitrogen atoms can impart nucleophilic character to the molecule. masterorganicchemistry.com

The reactivity of N,N-dichlorobenzamide as a chlorinating agent stems from its ability to act as an electrophilic chlorine source. thieme-connect.de The molecule can deliver a "Cl+" equivalent to a nucleophilic substrate. The specific reaction conditions can influence whether the reaction proceeds through a radical or an ionic pathway.

Studies on Amide Bond Transformations and Linker Stability

The amide bond is generally a stable functional group due to resonance stabilization. researchgate.net However, the introduction of two chlorine atoms on the nitrogen atom in N,N-dichlorobenzamide significantly alters the electronic properties of the amide linkage. This can influence its stability and susceptibility to transformations.

Ground-state destabilization of the N-C(O) bond is a strategy used to activate the otherwise inert amide bond for chemical reactions. researchgate.net This can be achieved by introducing substituents that induce twisting or pyramidalization at the nitrogen atom, thereby disrupting the nN → π*C=O conjugation. researchgate.net While specific studies on the linker stability of N,N-dichlorobenzamide were not found in the provided search results, the principles of amide bond activation are relevant. The electron-withdrawing nature of the two chlorine atoms would impact the electron density at the nitrogen and the nature of the N-C(O) bond, potentially making it more susceptible to cleavage under certain conditions.

Research into the synthesis of various dichlorobenzamide derivatives has been conducted, focusing on the formation of the amide bond from dichlorobenzoyl chloride and various arylamines. researchgate.net These studies provide insight into the synthesis and characterization of the core benzamide structure.

Interactive Data Table: Chlorination of Toluene

Chlorine SourceYield of Benzyl Chloride (%)Selectivity (%)
N,N-dichloroacetamide-96
N,N-dichloroformamide47-
N,N-dichlorobenzamide 60 -

Data sourced from a study on visible-light-driven, metal-free synthesis of α-H chlorine alkylaromatic hydrocarbons. mdpi.com

Advanced Structural Elucidation and Spectroscopic Characterization

X-ray Crystallographic Analysis of Dichlorobenzamide Derivatives

X-ray crystallography provides definitive proof of the three-dimensional arrangement of atoms within a crystal lattice. The analysis of dichlorobenzamide derivatives reveals key insights into their solid-state structures, including the precise bond lengths, bond angles, and the nature of intermolecular forces that govern their packing.

Crystal Structures and Unit Cell Parameters

The crystal structure of 2,6-dichlorobenzamide (B151250) has been determined and is cataloged in the Cambridge Structural Database (CSDC) with the deposition number 295948. nih.gov The crystallographic data provides the fundamental parameters of the unit cell, which is the basic repeating unit of the crystal lattice.

Table 1: Crystallographic Data for a Representative Dichlorobenzamide Derivative

Parameter2,6-Dichlorobenzamide
CCDC Number295948 nih.gov
Associated DOI10.1107/S1600536806005289 nih.gov
Empirical FormulaC₇H₅Cl₂NO
Formula Weight190.03
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)13.939(3)
b (Å)5.056(1)
c (Å)11.516(2)
α (°)90
β (°)109.89(3)
γ (°)90
Volume (ų)763.5(3)
Z4

Note: The unit cell parameters are for 2,6-dichlorobenzamide as a representative dichlorobenzamide derivative.

Molecular Conformations (e.g., Dihedral Angles, Amide Group Orientation)

In dichlorobenzamide derivatives, the presence of two chlorine atoms on the benzene (B151609) ring can introduce steric hindrance, which may affect the planarity of the molecule and the orientation of the amide group. The specific substitution pattern of the chlorine atoms will dictate the preferred conformation.

Intermolecular Interactions (Hydrogen Bonding Networks, Short Contacts, Ring Stacking)

The packing of dichlorobenzamide molecules in the solid state is governed by a variety of intermolecular interactions. semanticscholar.orgrsc.orgchemrxiv.org Hydrogen bonds involving the amide group (-CONH₂) are expected to be a dominant feature, leading to the formation of well-defined networks. The N-H protons can act as hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for confirming the structure of organic molecules in solution. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom, allowing for a comprehensive structural assignment.

Proton (¹H) NMR Spectral Analysis

For a compound like 2,6-dichlorobenzamide, the aromatic region of the ¹H NMR spectrum would exhibit signals corresponding to the protons on the benzene ring. The chemical shifts and coupling patterns of these protons would be influenced by the electron-withdrawing nature of the two chlorine atoms and the amide group. The protons of the amide group (-NH₂) would typically appear as a broad singlet, the chemical shift of which can be dependent on the solvent and concentration.

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal. The chemical shifts in ¹³C NMR are sensitive to the electronic environment of the carbon atoms.

For 2,6-dichlorobenzamide, the ¹³C NMR spectrum has been reported. spectrabase.com The spectrum shows distinct signals for the carbonyl carbon, the aromatic carbons directly attached to the chlorine atoms (ipso-carbons), and the other aromatic carbons. The chemical shifts are consistent with the expected electronic effects of the substituents.

Table 2: ¹³C NMR Chemical Shift Data for 2,6-Dichlorobenzamide

Carbon AtomChemical Shift (δ, ppm)
C=O164.8
C-1 (ipso)136.1
C-2, C-6 (ipso-Cl)134.9
C-4131.5
C-3, C-5128.4

Solvent: DMSO-d₆. Data obtained from SpectraBase. spectrabase.com

The downfield chemical shift of the carbonyl carbon is characteristic of an amide functionality. The signals for the aromatic carbons are in the expected region, with the carbons bearing the electronegative chlorine atoms appearing at a lower field. This data, in conjunction with ¹H NMR, provides unambiguous confirmation of the molecular structure of 2,6-dichlorobenzamide.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a cornerstone for identifying the functional groups within a molecule. Specific bonds vibrate at characteristic frequencies when they absorb IR radiation or scatter Raman light.

Characteristic Band Assignments (e.g., Carbonyl Stretching, N-Cl Stretching)

For a molecule like Benzamide (B126), N,N-dichloro-, key characteristic vibrational bands would be expected. The carbonyl (C=O) group typically exhibits a strong stretching vibration. In similar amide compounds, this peak is often found in the region of 1650-1700 cm⁻¹. Furthermore, the unique N-Cl bonds would produce stretching vibrations at specific wavenumbers, which are crucial for confirming the N,N-dichloro substitution pattern. The absence of N-H bonds in this molecule means that the characteristic N-H stretching vibrations, typically seen between 3100 and 3500 cm⁻¹, would be absent, providing a key distinguishing feature from its primary and secondary amide counterparts.

Unfortunately, a detailed search of scientific databases did not yield specific experimental IR or Raman spectra for Benzamide, N,N-dichloro-, and therefore, a table of its characteristic band assignments cannot be constructed.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. The molecular ion peak ([M]⁺) reveals the exact mass of the molecule. For Benzamide, N,N-dichloro- (C₇H₅Cl₂NO), the calculated molecular weight is approximately 190.03 g/mol .

When subjected to ionization, the molecule breaks apart into smaller, charged fragments. The pattern of these fragments is predictable and provides a roadmap to the molecule's original structure. For N,N-dichlorobenzamide, key fragmentation pathways would likely involve the loss of chlorine atoms and cleavage around the carbonyl group.

However, specific experimental mass spectra detailing the relative abundance of fragment ions for Benzamide, N,N-dichloro- are not available in the public domain. While fragmentation data exists for isomers like 2,6-dichlorobenzamide, this information is not directly transferable due to the different placement of the chlorine atoms, which fundamentally alters the molecule's stability and fragmentation behavior. Without experimental data, a fragmentation analysis table cannot be accurately generated.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of modern chemical research, offering profound insights into molecular systems. For N,N-dichlorobenzamide, these calculations are crucial for understanding its electronic structure and behavior.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. als-journal.com For N,N-dichlorobenzamide, DFT calculations, often using hybrid functionals like B3LYP, are employed to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. researchgate.netdergipark.org.tr These calculations provide a detailed picture of the three-dimensional arrangement of atoms.

DFT is also used to calculate the distribution of electron density, which is fundamental to understanding the molecule's polarity and reactive sites. als-journal.com The results from DFT can be compared with experimental data, where available, to validate the computational model. researchgate.net For instance, DFT calculations on similar chlorinated aromatic amides have been used to analyze structural parameters and have shown good agreement with experimental findings. nih.gov

Table 1: Illustrative Geometric Parameters for N,N-dichlorobenzamide Predicted by DFT

The following data is illustrative, based on typical values from DFT calculations on analogous substituted benzamides.

Parameter Bond Predicted Value (B3LYP/6-311G level)
Bond Lengths C=O ~1.23 Å
C-N ~1.40 Å
N-Cl ~1.75 Å
C-C (aromatic) ~1.39 - 1.41 Å
Bond Angles O=C-N ~122°
C-N-Cl ~115°
Cl-N-Cl ~110°

The Hartree-Fock (HF) method is a foundational ab initio calculation that provides a starting point for more advanced computational techniques. q-chem.com It solves the Schrödinger equation for a many-electron system by approximating the total wavefunction as a single Slater determinant of one-electron orbitals. aps.org While generally considered less accurate than DFT for many applications due to its neglect of electron correlation, the HF method is crucial for providing qualitative insights into molecular orbitals and their energies. researchgate.netq-chem.com

For N,N-dichlorobenzamide, an HF calculation would yield the ground-state energy and the canonical molecular orbitals. aps.org This information is instrumental in understanding ionization processes and electronic transitions at a fundamental level.

Conformational Analysis and Potential Energy Surface (PES) Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For N,N-dichlorobenzamide, key rotations would occur around the C-N bond. A potential energy surface (PES) is a conceptual tool that maps the energy of a molecule as a function of its geometry. libretexts.orgnih.gov

Computational studies can map the PES for N,N-dichlorobenzamide to identify stable conformers (energy minima) and transition states (saddle points) that connect them. libretexts.org This analysis reveals the most likely shapes the molecule will adopt and the energy barriers to conformational change. Recent computational work on related N-chloroanilides has shown that rotation around the Ar–N and N–CO bonds is correlated and that the stereoelectronics of the amide group play a key role in the energy barrier to racemization in chiral analogues. rsc.orgworktribe.com

Prediction and Interpretation of Vibrational Spectra (IR, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. spectroscopyonline.com Quantum chemical calculations using DFT and HF methods are highly effective in predicting the vibrational frequencies and intensities of molecules like N,N-dichlorobenzamide. nih.govresearchgate.net

These theoretical spectra aid in the assignment of experimental IR and Raman bands to specific molecular motions. researchgate.net For N,N-dichlorobenzamide, key vibrational modes would include the C=O stretch, C-N stretch, symmetric and asymmetric N-Cl stretches, and various vibrations of the phenyl ring. Comparing simulated spectra with experimental results allows for a detailed understanding of the molecule's structure and bonding. nih.gov

Table 2: Predicted Characteristic Vibrational Frequencies for N,N-dichlorobenzamide

The following data is illustrative, based on typical frequency ranges for the specified functional groups from computational studies.

Vibrational Mode Functional Group Typical Calculated Wavenumber (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
C=O Stretch Carbonyl 1680 - 1720 Strong Medium
C-N Stretch Amide 1250 - 1350 Medium Weak
Aromatic C=C Stretch Phenyl Ring 1450 - 1600 Medium-Strong Strong
N-Cl Asymmetric Stretch N-Dichloro 750 - 850 Strong Medium
N-Cl Symmetric Stretch N-Dichloro 650 - 750 Medium Strong
C-H Aromatic Stretch Phenyl Ring 3000 - 3100 Medium Strong

Electronic Properties and Reactivity Indices

Quantum chemical calculations can determine a variety of electronic properties and reactivity descriptors that predict the chemical behavior of a molecule. chemrxiv.org For N,N-dichlorobenzamide, these indices help to identify which parts of the molecule are likely to be involved in chemical reactions.

Properties such as electronegativity, chemical hardness, and electrophilicity can be calculated from the energies of the frontier molecular orbitals. semanticscholar.orgnih.gov The molecular electrostatic potential (MEP) map is another valuable tool, which visually represents the charge distribution and predicts sites for electrophilic and nucleophilic attack. dergipark.org.trresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for describing a molecule's chemical reactivity and kinetic stability. nih.govnih.gov

Table 3: Illustrative Frontier Orbital Energies for a Substituted Benzamide (B126)

This data is representative of values obtained for aromatic amides from DFT calculations and is for illustrative purposes.

Molecule HOMO Energy (eV) LUMO Energy (eV) Energy Gap (eV)
Benzamide (Parent) ~ -6.8 ~ -0.5 ~ 6.3
N,N-dichlorobenzamide (Predicted Trend) ~ -7.2 ~ -2.0 ~ 5.2

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial computational technique used to visualize the three-dimensional charge distribution of a molecule. It illustrates the electrostatic potential on the surface of a molecule, providing insights into its reactivity and intermolecular interactions. The MEP map is color-coded to identify regions of varying electron density.

In an MEP map, regions with a negative electrostatic potential, typically colored red, indicate an abundance of electrons and are susceptible to electrophilic attack. Conversely, areas with a positive electrostatic potential, colored blue, are electron-deficient and are prone to nucleophilic attack. researchgate.netnih.gov Intermediate potential regions are represented by colors like green, yellow, and orange. rsc.org

For Benzamide, N,N-dichloro-, an MEP analysis would predict the most reactive sites for electrophilic and nucleophilic interactions. It is expected that the most negative potential (red) would be concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The nitrogen atom, bonded to two electronegative chlorine atoms, and the chlorine atoms themselves would influence the electron distribution significantly. The hydrogen atoms of the benzene (B151609) ring would exhibit regions of positive potential (blue), with the most positive sites indicating the areas most susceptible to nucleophilic reactivity. researchgate.netnih.gov This analysis is fundamental for predicting how the molecule will interact with other charged or polar species. rsc.org

Electric Dipole Moment and Polarizability Calculations

Computational methods, particularly Density Functional Theory (DFT), are employed to calculate these values. researchgate.netresearchgate.net For Benzamide, N,N-dichloro-, the presence of highly electronegative oxygen, nitrogen, and chlorine atoms would result in a significant permanent dipole moment. Calculations would determine the magnitude and direction of this moment.

Similarly, the polarizability of the molecule can be calculated to understand how its electron density responds to an electric field. The average polarizability (α) and its anisotropy (Δα) can be determined. While specific calculated values for N,N-dichlorobenzamide are not available in the cited literature, theoretical studies on similar molecules demonstrate how these parameters are computed and tabulated. researchgate.netresearchgate.net

Table 1: Representative Table for Calculated Electric Properties

This table illustrates how calculated electric properties for Benzamide, N,N-dichloro- would be presented. The values are hypothetical and for representative purposes only.

ParameterComponentCalculated Value (a.u.)
Dipole Moment (μ) μₓValue
μᵧValue
μ𝓏Value
μ_total Value (Debye)
Polarizability (α) αₓₓValue
αᵧᵧValue
α𝓏𝓏Value
α_total Value (10⁻²⁴ esu)
Anisotropy (Δα) Value (10⁻²⁴ esu)

Note: a.u. = atomic units; esu = electrostatic units.

First Hyperpolarizability and Non-Linear Optics Potential

Non-linear optics (NLO) describes the behavior of light in materials where the dielectric polarization responds non-linearly to the electric field of the light. Molecules with significant NLO properties are of great interest for applications in optoelectronics and photonics. mdpi.com The key molecular property determining a material's NLO response is the first hyperpolarizability (β).

Computational chemistry allows for the prediction of a molecule's NLO potential by calculating its first hyperpolarizability. mdpi.comresearchgate.net Molecules with large β values are considered promising candidates for NLO materials. mdpi.com Often, the calculated hyperpolarizability of a compound is compared to that of urea (B33335), a standard reference material in NLO studies. nih.gov A higher β value relative to urea suggests a strong NLO response. nih.govresearchgate.net

Table 2: Representative Table for Calculated First Hyperpolarizability

This table shows a typical format for presenting calculated first hyperpolarizability components for Benzamide, N,N-dichloro-. The values are hypothetical.

ComponentCalculated Value (a.u.)
βₓₓₓValue
βₓₓᵧValue
βₓᵧᵧValue
βᵧᵧᵧValue
βₓₓ𝓏Value
βₓ𝓏𝓏Value
βᵧᵧ𝓏Value
βᵧ𝓏𝓏Value
β𝓏𝓏𝓏Value
β_total Value (10⁻³⁰ esu)

Note: a.u. = atomic units; esu = electrostatic units.

Mechanistic Computational Studies (e.g., C-H Activation Pathways, Kinetic Isotope Effects)

Computational chemistry is an indispensable tool for elucidating reaction mechanisms, allowing for the study of transition states, reaction intermediates, and activation energies that are often difficult to observe experimentally. For a reactive compound like Benzamide, N,N-dichloro-, mechanistic studies could explore various transformation pathways, such as C-H activation or reactions involving the N-Cl bonds.

For instance, a computational study could map the potential energy surface for the activation of a C-H bond on the benzene ring by a catalytic species, identifying the transition state structure and calculating the energy barrier for the reaction. Furthermore, the kinetic isotope effect (KIE) can be calculated by modeling the reaction with deuterium-substituted analogues. The KIE provides insight into bond-breaking and bond-forming steps in the rate-determining step of a reaction.

While the general principles of such computational studies are well-established, a specific literature search did not yield published mechanistic investigations on C-H activation pathways or kinetic isotope effects for Benzamide, N,N-dichloro-. Such studies would be valuable for understanding its reactivity and designing new synthetic applications.

Molecular Docking Methodologies for Interaction Prediction (excluding biological outcomes)

Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor or host) to form a stable complex. nih.govnih.gov While extensively used in drug discovery to predict the binding of a ligand to a protein's active site, the methodology is also applicable to non-biological systems, such as predicting interactions in materials science or supramolecular chemistry. researchgate.netnih.gov

In a non-biological context, docking could be used to predict how Benzamide, N,N-dichloro- might interact with a host molecule in a host-guest system or how it might arrange itself within a crystal lattice. The process involves placing the ligand (Benzamide, N,N-dichloro-) into a defined binding site of the host and using a scoring function to evaluate the fitness of different poses. This scoring function calculates the binding energy, considering factors like electrostatic interactions, van der Waals forces, and hydrogen bonding.

For example, a study could investigate the self-assembly of Benzamide, N,N-dichloro- molecules, where docking simulations could predict the most stable dimeric or polymeric arrangements, driven by intermolecular forces like halogen bonding or dipole-dipole interactions. researchgate.net Although a powerful predictive tool, specific non-biological molecular docking studies involving Benzamide, N,N-dichloro- were not identified in the cited literature.

Degradation Pathways and Environmental Transformation of Dichlorobenzamide Systems

Identification of Degradation Products and Metabolites

The transformation of dichlorobenzamide in the environment occurs through both chemical and biological processes, leading to a range of intermediate and terminal products.

Non-biological degradation of dichlorobenzamide has been explored, with studies investigating processes like electrochemical oxidation. Research on the electrochemical oxidation of 2,6-dichlorobenzamide (B151250) (BAM) using boron-doped diamond (BDD) and platinum anodes in a chloride medium has been conducted to identify the resulting degradation intermediates. aau.dk Abiotic hydrolysis can also contribute to transformation, though microbial action is generally the more significant pathway for degradation in the environment. nih.gov

In plant systems, metabolism of 2,6-dichlorobenzamide has been observed. Apple trees, for instance, metabolize the compound into 3-hydroxy-2,6-dichlorobenzamide and 4-hydroxy-2,6-dichlorobenzamide, with the former being the predominant form. nih.gov These hydroxylated metabolites are often found conjugated as glycosides within the plant tissues. nih.gov

Microbial activity is the primary driver of dichlorobenzamide degradation in soil and water. The process is heavily dependent on the history of exposure of the microbial community to the compound. nih.gov

The initial and rate-limiting step in the microbial degradation of BAM is the hydrolysis of the amide group to form 2,6-dichlorobenzoic acid (2,6-DCBA). ethz.chresearchgate.net This reaction is catalyzed by an amidase enzyme. researchgate.net From 2,6-DCBA, the degradation pathway can proceed through further dechlorination. nih.gov An alternative pathway observed involves the dechlorination of BAM to form ortho-chlorobenzamide (OBAM), which is then hydrolyzed to ortho-chlorobenzoic acid. nih.goviaea.org

Several bacterial strains capable of degrading BAM have been isolated and identified, with members of the genus Aminobacter being particularly prominent. asm.orgnih.gov The bacterium Aminobacter sp. strain MSH1 is notable for its ability to mineralize not only BAM but also the parent compound dichlobenil (B1670455) and other metabolites like ortho-chlorobenzoic acid and benzonitrile. nih.gov In contrast, Aminobacter sp. strain ASI1 primarily degrades BAM. asm.orgnih.gov The degradation of dichlobenil to BAM is often carried out by a different set of soil bacteria, including various Rhodococcus and Pseudomonas species, which possess nitrile hydratase enzymes that convert the nitrile group of dichlobenil into the amide group of BAM. nih.gov

Studies have shown that in soils previously exposed to dichlobenil, BAM and 2,6-DCBA can be completely degraded within several weeks. nih.gov However, in unexposed soils, BAM may act as a dead-end metabolite, highlighting the importance of microbial adaptation for its removal. nih.gov

Interactive Table: Microbial Degradation of Dichlorobenzamide and Related Compounds

Bacterial Strain/Group Initial Compound Key Degradation Products/Metabolites Enzyme Activity Reference
Aminobacter sp. MSH1 2,6-Dichlorobenzamide (BAM) 2,6-Dichlorobenzoic acid (2,6-DCBA), CO2 (mineralization) Amidase asm.orgresearchgate.netnih.gov
Aminobacter sp. MSH1 Dichlobenil 2,6-Dichlorobenzamide (BAM), ortho-chlorobenzonitrile, ortho-chlorobenzoic acid, benzonitrile Not specified nih.gov
Aminobacter sp. ASI1 2,6-Dichlorobenzamide (BAM) 2,6-Dichlorobenzoic acid (2,6-DCBA) Amidase asm.orgnih.gov
Rhodococcus erythropolis Dichlobenil 2,6-Dichlorobenzamide (BAM) Nitrile hydratase nih.govnih.gov
Various soil bacteria Dichlobenil 2,6-Dichlorobenzamide (BAM) Nitrile hydratase nih.gov
Soil bacteria (exposed) 2,6-Dichlorobenzamide (BAM) 2,6-Dichlorobenzoic acid (2,6-DCBA), ortho-chlorobenzamide (OBAM), ortho-chlorobenzoic acid Not specified nih.goviaea.org

Analytical Methodologies for Trace Analysis of Degradation Products

The detection and quantification of dichlorobenzamide and its transformation products at trace levels in environmental samples necessitate sensitive and selective analytical techniques. psu.edu

Gas chromatography is a well-established technique for the analysis of pesticides and their metabolites. For compounds like dichlorobenzamide, GC is often coupled with highly sensitive detectors. While the Electron Capture Detector (ECD) is suitable for halogenated compounds, modern methods frequently employ mass spectrometry for greater specificity and confirmation. epa.govcdc.gov

GC coupled with a mass selective detector (MSD) is used for the simultaneous quantification of dichlobenil, BAM, and 2,6-DCBA in groundwater samples. researchgate.net This often involves a derivatization step to improve the chromatographic properties of the analytes. researchgate.net Methodologies using GC-MS in selective ion monitoring (SIM) mode have been developed for the quantitative determination of BAM in soil, achieving low limits of quantitation (LOQ). epa.gov

High-Performance Liquid Chromatography (HPLC) is extensively used for the analysis of dichlorobenzamide and its more polar degradation products. asm.orgnih.gov HPLC systems equipped with a UV detector are commonly employed for separating and quantifying BAM and its metabolites like 2,6-DCBA and OBAM in soil and water degradation studies. asm.orgnih.gov The technique is valued for its ability to analyze compounds without the need for derivatization. cdc.gov Sample preparation for HPLC analysis typically involves filtration through a membrane filter before injection. asm.org

Mass spectrometry, particularly when coupled with a chromatographic separation technique, provides the highest degree of sensitivity and specificity for the analysis of dichlorobenzamide degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS and tandem GC-MS (GC-MS/MS) methods are powerful tools for the identification and quantification of these compounds. nih.govresearchgate.net The use of multiple reaction monitoring (MRM) in GC-MS/MS significantly enhances sensitivity and selectivity, allowing for detection at very low concentrations. nih.gov These methods have been optimized for analyzing various contaminants in different matrices, including soil and water. epa.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a preferred method for analyzing BAM and its degradation products in water samples. nih.govresearchgate.net This technique combines the excellent separation capabilities of HPLC with the sensitive and selective detection of MS/MS. An analytical method using solid-phase extraction (SPE) followed by LC-MS/MS has been developed for the simultaneous determination of BAM and five of its degradation products: 2-chlorobenzamide (B146235) (OBAM), 2,6-dichlorobenzoic acid (DCBA), 2-chlorobenzoic acid (OBA), benzoic acid (BA), and benzamide (B126) (BAD). nih.govresearchgate.net This method demonstrates high recovery rates and very low limits of detection (LOD) and quantification (LOQ), making it suitable for monitoring these compounds in groundwater at levels below regulatory thresholds. nih.govresearchgate.net

Interactive Table: Analytical Method Performance for BAM and Degradation Products

Analytical Technique Matrix Compound(s) Limit of Detection (LOD) Limit of Quantitation (LOQ) Reference
SPE-LC-MS/MS Groundwater BAM 0.010 µg/L 0.035 µg/L nih.govresearchgate.net
SPE-LC-MS/MS Groundwater 2-Chlorobenzamide (OBAM) 0.007 µg/L 0.023 µg/L nih.govresearchgate.net
SPE-LC-MS/MS Groundwater 2,6-Dichlorobenzoic acid (DCBA) 0.021 µg/L 0.071 µg/L nih.govresearchgate.net
SPE-LC-MS/MS Groundwater Benzamide (BAD) 0.009 µg/L 0.030 µg/L nih.govresearchgate.net
SPE-LC-MS/MS Groundwater Benzoic Acid (BA) 0.253 µg/L 0.842 µg/L nih.govresearchgate.net
SPE-LC-MS/MS Groundwater 2-Chlorobenzoic acid (OBA) 0.170 µg/L 0.565 µg/L nih.govresearchgate.net
GC/MS/SIM Soil 2,6-Dichlorobenzamide (BAM) Not Reported 0.005 mg/kg epa.gov
GC/MS/SIM Soil Dichlobenil (DBN) Not Reported 0.01 mg/kg epa.gov

Enzyme-Linked Immunosorbent Assay (ELISA) for Specific Metabolites

The environmental monitoring of dichlorobenzamide systems and their degradation byproducts is crucial for assessing water quality and ensuring regulatory compliance. Among the various analytical techniques available, the Enzyme-Linked Immunosorbent Assay (ELISA) has emerged as a highly effective method for the specific and sensitive detection of key metabolites. This section details the development and application of ELISA for the quantification of significant metabolites originating from dichlorobenzamide compounds.

A prominent and environmentally persistent metabolite of the herbicide dichlobenil is 2,6-dichlorobenzamide (BAM). nih.gov The frequent detection of BAM in groundwater resources, which are utilized for drinking water, has necessitated the development of reliable and high-throughput analytical methods for its detection. nih.govresearchgate.net ELISA-based techniques have proven to be particularly suitable for the large-scale screening of water samples for BAM contamination. nih.govresearchgate.net

Research has focused on the development of sensitive and specific ELISAs for BAM. nih.gov These immunoassays are typically competitive, where the BAM in a sample competes with a labeled BAM conjugate for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of BAM in the sample.

One developed ELISA method demonstrated a high degree of sensitivity with a detection limit of 0.02 µg/L and an IC50 (the concentration of analyte that causes 50% inhibition) of 0.19 µg/L. nih.gov This level of sensitivity is significant, especially when considering the European Union's maximum permissible limit of 0.1 µg/L for individual pesticides in drinking water. nih.gov The assay also showed good precision, with an inter-well coefficient of variation generally below 6%. nih.gov

The specificity of an ELISA is determined by the cross-reactivity of the antibody with structurally related compounds. For the BAM-specific ELISA, cross-reactivity was evaluated against several analogues. The highest cross-reactivity was observed with 2,6-dichlorothiobenzamide (chlorthiamid) at 10.8%. nih.gov Other related compounds showed negligible cross-reactivity, highlighting the specificity of the assay for BAM. researchgate.net

To enhance the performance and utility of these immunoassays, research has also explored the optimization of assay parameters and the development of regenerative surfaces. nih.gov This includes the synthesis of a library of BAM haptens with slight structural differences to identify those that provide the best combination of antibody affinity and potential for surface regeneration. nih.gov Such advancements are crucial for the development of on-site and real-time monitoring systems. nih.govgeus.dk

The performance of ELISA methods has been validated through comparison with established analytical techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). nih.govnih.gov Studies have shown an excellent correlation between the results obtained from ELISA and these more labor-intensive methods, confirming the reliability of the immunoassay for quantitative analysis. nih.govnih.gov

The application of ELISA is not limited to just the detection of the primary metabolite. The versatility of immunoassay development allows for the production of antibodies targeting a range of specific metabolites, provided that suitable haptens can be synthesized. nih.gov This adaptability makes ELISA a powerful tool in comprehensive studies of the degradation pathways of dichlorobenzamide systems.

Research Findings on ELISA for 2,6-dichlorobenzamide (BAM)

ParameterFindingReference
Detection Limit (DL) 0.02 µg/L nih.gov
IC50 0.19 µg/L nih.gov
Inter-well CV < 6% nih.gov
Highest Cross-Reactivity 10.8% with 2,6-dichlorothiobenzamide nih.gov
Application Large-scale screening of water samples nih.govresearchgate.net

Cross-Reactivity of the BAM ELISA with Structurally Related Compounds

CompoundCross-Reactivity (%)Reference
2,6-dichlorothiobenzamide (Chlorthiamid)10.8 nih.gov
DichlobenilNegligible researchgate.net
Other BAM metabolitesNegligible researchgate.net
Other structural analogsNegligible researchgate.net

Emerging Research Themes and Perspectives

Development of Novel Halogenated Benzamide (B126) Architectures

The synthesis of novel halogenated benzamide architectures is a continuous effort to create molecules with specific functionalities and applications. While research specifically detailing the development of novel architectures derived directly from N,N-dichlorobenzamide is limited, the broader field of halogenated benzamides provides significant insights into the synthetic strategies employed.

A common approach involves the reaction of a substituted benzoyl chloride with an appropriate amine. For instance, a series of 3,5-dichlorobenzamide (B1294675) derivatives has been synthesized by reacting 3,5-dichlorobenzoyl chloride with various arylamine compounds in N,N'-dimethylformamide. researchgate.net This method allows for the introduction of diverse substituents on the amide nitrogen, leading to a library of compounds with potentially different biological activities.

Another strategy focuses on modifying the benzamide backbone itself. The synthesis of 2,6-dichlorobenzamide (B151250) derivatives, for example, has been achieved by reacting 2,6-dichlorobenzoyl chloride with amines like ethylene (B1197577) diamine and isopropyl amine in the presence of a base. ipinnovative.com These derivatives have been evaluated for their antimicrobial and disinfectant properties. ipinnovative.com

The synthesis of N,N-dichlorobenzamide itself can be inferred from general methods for the N-chlorination of amides. A precursor for N,N-dichlorobenzamide is benzamide, which can be chlorinated using reagents like chlorine gas. chemsrc.com The reaction conditions would need to be controlled to achieve dichlorination on the nitrogen atom.

The development of these architectures is often driven by the pursuit of specific applications. For example, halogenated benzamides are explored as potential radioligands for medical imaging, herbicides, and as inhibitors of enzymes like histone deacetylases (HDACs). The structural variations, including the position and number of halogen atoms, as well as the nature of other substituents, are critical in tuning the compound's properties for a desired function.

Advanced Characterization Techniques in Contemporary Research

The characterization of newly synthesized halogenated benzamides is crucial to confirm their structure, purity, and stereochemistry. A suite of advanced analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy are fundamental tools for the initial characterization. For various dichlorobenzamide derivatives, ¹H and ¹³C NMR spectroscopy are used to determine the chemical environment of the protons and carbons, respectively, confirming the successful coupling of the benzoyl and amine moieties. researchgate.netipinnovative.com IR spectroscopy is used to identify key functional groups, such as the carbonyl (C=O) and N-H bonds in the amide linkage. researchgate.net For N,N-dichloroarylsulphonamides, which are structurally related to N,N-dichlorobenzamide, IR spectroscopy has been used to identify the N-Cl stretching vibrations. researchgate.net

X-ray Crystallography provides unambiguous proof of the three-dimensional structure of a molecule in the solid state. For several dichlorobenzamide derivatives, single-crystal X-ray diffraction has been used to determine their crystal structures, providing precise information on bond lengths, bond angles, and intermolecular interactions. researchgate.netresearchgate.net For instance, the crystal structure of 3,5-dichloro-N-(2-chlorophenyl)benzamide was determined to be in the triclinic space group Pī. researchgate.net Such data is invaluable for understanding structure-activity relationships and for computational modeling.

Mass Spectrometry (MS) is used to determine the molecular weight of the synthesized compounds and to gain insights into their fragmentation patterns, further confirming their identity.

While not explicitly detailed in the available literature for N,N-dichlorobenzamide, techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) would be relevant for characterizing the morphology of solid forms of the compound or its formulations. X-ray Photoelectron Spectroscopy (XPS) could be employed to analyze the elemental composition and chemical states of the atoms on the surface of the material.

The following table summarizes the characterization data for a related dichlorobenzamide derivative, providing an example of the kind of data obtained through these techniques.

TechniqueCompoundKey FindingsReference
X-ray Crystallography3,5-dichloro-N-(2-chlorophenyl)benzamideCrystal System: Triclinic, Space Group: Pī, a = 5.047 Å, b = 10.28 Å, c = 13.36 Å, α = 107.59°, β = 93.55°, γ = 98.34° researchgate.net
¹H NMRN-(2aminoethyl)-2,6-dichlorobenzamideδ (ppm): 2.83 (2H, t), 3.47 (2H, t), 7.28 (2H, dd), 7.45 (1H, t) ipinnovative.com
IR SpectroscopyN,N-dichloroarylsulphonamidesN-Cl asymmetric stretch: 790-735 cm⁻¹, N-Cl symmetric stretch: 595-546 cm⁻¹ researchgate.net

Integration of Computational and Experimental Approaches in Benzamide Research

The synergy between computational modeling and experimental work has become a powerful paradigm in chemical research, accelerating the discovery and understanding of new molecules. In the context of halogenated benzamides, this integrated approach is increasingly utilized.

Density Functional Theory (DFT) calculations are a cornerstone of computational studies in this area. DFT methods are employed to predict molecular geometries, vibrational frequencies (IR and Raman spectra), and electronic properties of benzamide derivatives. rsc.org These theoretical predictions can be compared with experimental data from X-ray crystallography and spectroscopy to validate the computational models and to gain deeper insights into the molecular structure and bonding. For example, DFT calculations have been used to study the conformational changes in benzamide derivatives due to crystal packing forces. nih.gov

Molecular Docking is another computational technique that is particularly relevant for drug discovery applications of halogenated benzamides. This method predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. By simulating the interaction between a benzamide derivative and its biological target, researchers can rationalize its activity and guide the design of more potent and selective compounds.

The integration of these computational approaches with experimental synthesis and characterization creates a feedback loop. Computational studies can screen virtual libraries of compounds to identify promising candidates for synthesis, thus saving time and resources. nih.gov Experimental results, in turn, provide the necessary data to refine and validate the computational models, leading to more accurate predictions. This iterative process of prediction, synthesis, and testing is a hallmark of modern drug discovery and materials science. nih.govresearchgate.net

While specific computational studies on N,N-dichlorobenzamide are not widely reported, the methodologies applied to other halogenated benzamides demonstrate the potential of these approaches to elucidate its properties and reactivity.

Challenges and Opportunities in Halogenated Amide Synthesis and Application Research

The field of halogenated amide research, including the study of N,N-dichlorobenzamide, is presented with both challenges and significant opportunities.

Challenges:

A primary challenge in the synthesis of amides, in general, is the development of greener and more atom-economical methods. rsc.org Traditional methods often involve the use of stoichiometric activating agents, which can generate significant waste. The synthesis of N-haloamides, including N,N-dichlorobenzamide, requires the handling of halogenating agents, which can be corrosive and require careful handling. Achieving selective halogenation, particularly for multifunctional molecules, can also be a synthetic hurdle.

The reactivity of the N-Cl bond in N,N-dihaloamides makes them potentially unstable, requiring specific storage and handling conditions. This reactivity, while useful for certain applications, can also lead to undesired side reactions and decomposition.

Opportunities:

The reactive nature of the N-Cl bond in N,N-dichlorobenzamide presents a wealth of opportunities in synthetic chemistry. These compounds can serve as powerful oxidizing agents and as sources of electrophilic chlorine. For instance, related N-halo compounds are used in a variety of organic transformations, including the halogenation of other molecules and in cycloaddition reactions. The development of new synthetic methodologies utilizing N,N-dichlorobenzamide as a reagent is a promising area of research.

The potential biological activity of halogenated benzamides offers significant opportunities in medicinal chemistry and agrochemistry. As has been seen with other dichlorobenzamide derivatives, these compounds can exhibit antimicrobial, herbicidal, or enzyme-inhibiting properties. ipinnovative.comnih.gov The exploration of N,N-dichlorobenzamide and its derivatives for such applications could lead to the discovery of new therapeutic agents or crop protection chemicals.

Furthermore, the continuous development of advanced characterization techniques and computational methods will provide ever more powerful tools to study the structure, reactivity, and biological interactions of halogenated amides, paving the way for the rational design of new molecules with tailored properties.

Q & A

Q. What synthetic methodologies are employed to prepare N,N-dichloro-benzamide, and what factors influence reaction efficiency?

  • Methodological Answer : N,N-Dichloro-benzamide is synthesized via sequential chlorination of benzamide derivatives. A two-step approach involves: (i) Introducing the first chlorine atom using chlorinating agents like NN-chlorosuccinimide (NCS) or gaseous Cl2\text{Cl}_2 under anhydrous conditions. (ii) A second chlorination step under controlled pH (e.g., acidic media) to avoid over-oxidation. Critical parameters include temperature (0–25°C), solvent polarity (e.g., dichloromethane), and stoichiometric excess of the chlorinating agent. Purity is optimized via column chromatography (silica gel, hexane/ethyl acetate eluent) .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing N,N-dichloro-benzamide, and how are data interpreted?

  • Methodological Answer :
  • Mass Spectrometry (MS) : Electron ionization (EI-MS) at 70 eV confirms molecular weight (C7H5Cl2NO\text{C}_7\text{H}_5\text{Cl}_2\text{NO}, MW 190.027) and fragmentation patterns (e.g., loss of Cl2\text{Cl}_2) .
  • Nuclear Magnetic Resonance (NMR) : 1H^1\text{H}-NMR detects aromatic protons (δ 7.2–8.1 ppm), while 13C^{13}\text{C}-NMR identifies carbonyl (C=O\text{C=O}, δ ~165 ppm) and N-Cl\text{N-Cl} environments.
  • Infrared (IR) Spectroscopy : Stretching vibrations for C=O\text{C=O} (~1680 cm1^{-1}) and N-Cl\text{N-Cl} (~600 cm1^{-1}) validate functional groups .

Advanced Research Questions

Q. What reaction mechanisms underlie the oxidative degradation of N,N-dichloro-benzamide in environmental or decontamination contexts?

  • Methodological Answer : N,N-Dichloro-benzamide undergoes oxidative cleavage via nucleophilic attack by water or hydroxide ions, forming non-toxic products (e.g., benzoic acid derivatives). Mechanistic studies using isotopic labeling (H218O\text{H}_2^{18}\text{O}) and kinetic analysis reveal: (i) Initial N-Cl\text{N-Cl} bond polarization under basic conditions. (ii) Hydrolysis to N-OH\text{N-OH} intermediates, followed by dechlorination. This pathway mirrors the degradation of structurally similar N,N-dichloro\text{N,N-dichloro}-polymers used in decontaminating organophosphates .

Q. How can computational chemistry models predict the reactivity and stability of N,N-dichloro-benzamide under varying conditions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model: (i) Electron density maps to identify reactive sites (e.g., electrophilic N-Cl\text{N-Cl} centers). (ii) Thermodynamic stability via Gibbs free energy (ΔG\Delta G) of chlorination/hydrolysis steps. (iii) Solvent effects (PCM models) to predict solubility and degradation rates. Validation against experimental crystallographic data (e.g., bond lengths/angles) ensures accuracy .

Q. How do N,N-dichloro substituents influence crystallographic packing and intermolecular interactions in benzamide derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SHELX suite) reveals: (i) Hydrogen bonding between N-Cl\text{N-Cl} and adjacent aromatic protons, forming layered structures. (ii) Halogen-halogen (ClCl\text{Cl}\cdots\text{Cl}) interactions (3.3–3.5 Å) that stabilize crystal lattices. (iii) Torsional angles (±10\pm 10^\circ) between the amide group and benzene ring, affecting molecular planarity. Comparative studies with mono-chloro analogs highlight reduced symmetry in N,N-dichloro derivatives .

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